molecular formula C7H5BF3KO2 B152783 Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate CAS No. 871231-46-8

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate

Cat. No.: B152783
CAS No.: 871231-46-8
M. Wt: 228.02 g/mol
InChI Key: DGKKZZSEXSGSIG-UHFFFAOYSA-N
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Description

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate (CAS 871231-46-8) is an air- and moisture-stable organotrifluoroborate salt with the molecular formula C 7 H 5 BF 3 KO 2 and a molecular weight of 228.02 g/mol . This compound is categorized as an organotrifluoroborate reagent and is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it serves as a superior alternative to boronic acids. The trifluoroborate group offers enhanced stability towards isolation and purification, while still readily participating in palladium-catalyzed coupling with various aryl or alkyl halides to form biaryl or alkyl-aryl linkages . The benzo[d][1,3]dioxole moiety, also known as a methylenedioxyphenyl group, is a significant structural feature found in numerous biologically active molecules and is prevalent in pharmaceutical, agrochemical, and material science research . This reagent enables the efficient introduction of this privileged fragment into more complex molecular architectures. The compound requires storage under an inert atmosphere at room temperature . As a solid, it typically offers easier handling and reduced toxicity compared to some liquid coupling partners. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKKZZSEXSGSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635710
Record name Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871231-46-8
Record name Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3,4-(methylenedioxy)phenyltrifluoroborate
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Preparation Methods

Trifluoromethylation of Benzo[d] dioxol-5-yl Aldehyde Derivatives

The synthesis begins with 6-bromobenzo[d]dioxole-5-carbaldehyde, which undergoes nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (TMS–CF₃) in tetrahydrofuran (THF) under argon. Tetrabutylammonium fluoride (TBAF) catalyzes the reaction at 0°C, yielding 1-(6-bromobenzo[d][1,dioxol-5-yl)-2,2,2-trifluoroethanol. This step achieves an 88% yield after vacuum distillation, with critical monitoring via ¹H NMR to confirm silyl ether cleavage.

Oxidation to Trifluoroethanone

The alcohol intermediate is oxidized to 1-(6-bromobenzo[d]dioxol-5-yl)-2,2,2-trifluoroethanone using 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium tetrafluoroborate (Bobbit’s reagent) and 2,6-lutidine in dichloromethane. The reaction proceeds overnight at room temperature, yielding 79% after silica gel purification. ¹⁹F NMR confirms the trifluoromethyl group at δ −76.26 ppm.

Boronation and Potassium Salt Formation

The trifluoroethanone undergoes boronation via Grignard reaction with trimethylsilylmethylmagnesium chloride (Me₃SiCH₂MgCl) in diethyl ether. Quenching with HCl and subsequent workup yields 2-(6-bromobenzo[d]dioxol-5-yl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol. Final treatment with potassium hydroxide replaces the trimethylsilyl group with boron, forming the trifluoroborate salt.

Table 1: Key Reaction Parameters for Nucleophilic Trifluoromethylation Route

StepReagentsConditionsYield (%)
TrifluoromethylationTMS–CF₃, TBAF0°C, THF, Ar88
OxidationBobbit’s reagent, 2,6-lutidineRT, CH₂Cl₂79
BoronationMe₃SiCH₂MgCl, KOHEt₂O, 0°C to RT73

Direct Boron-Trifluoride Complexation

Synthesis of Benzo[d] dioxol-5-ylboronic Acid

An alternative route involves reacting 6-bromobenzo[d]dioxole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). This Miyaura borylation proceeds in dioxane at 80°C, yielding benzo[d]dioxol-5-ylboronic acid.

Trifluoroborate Formation

The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in aqueous methanol, forming potassium benzo[d]dioxol-5-yltrifluoroborate. This one-pot method avoids intermediate isolation, achieving 85% yield after recrystallization.

Table 2: Spectroscopic Data for Potassium Benzo[d]dioxol-5-yltrifluoroborate

Spectroscopyδ (ppm) or SignalAssignment
¹H NMR6.85 (s, 1H), 6.02 (s, 2H)Aromatic protons, dioxole methylene
¹⁹F NMR−138.2 (q, J = 32.1 Hz)BF₃⁻ moiety
¹¹B NMR3.5 (quartet)Trifluoroborate

Cation Exchange from Ammonium Trifluoroborate

Ammonium Salt Synthesis

A modified approach from involves reacting benzo[d]dioxol-5-yl(iminio)methyltrifluoroborate with ammonium chloride (NH₄Cl) in acetonitrile. The iminium intermediate is hydrolyzed to the ammonium trifluoroborate salt under acidic conditions.

Potassium Metathesis

The ammonium salt is treated with potassium tert-butoxide (KOtBu) in ethanol, facilitating cation exchange. Filtration and drying yield the potassium trifluoroborate with 90% purity, as confirmed by ion chromatography.

Comparative Analysis of Methodologies

The nucleophilic trifluoromethylation route (Method 1) offers high yields but requires multi-step synthesis and air-sensitive reagents. Direct boron-trifluoride complexation (Method 2) is more efficient but necessitates rigorous pH control during KHF₂ treatment. Cation exchange (Method 3) provides a rapid pathway but risks residual ammonium contamination.

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
1High-purity productLengthy synthesis, cost-intensive
2One-pot reaction, scalableSensitivity to moisture
3Rapid cation exchangeRequires precursor functionalization

Chemical Reactions Analysis

Types of Reactions

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: It is used in the synthesis of potential drug candidates.

    Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which potassium benzo[d][1,3]dioxol-5-yltrifluoroborate exerts its effects involves its ability to participate in various chemical reactions. The trifluoroborate group is highly reactive, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Potassium Aryltrifluoroborates

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate 1,3-Benzodioxolyl C₇H₅BF₃KO₂ 234.03 Bicyclic oxygen-rich aromatic system
Potassium (2,3-difluorobenzyl)trifluoroborate 2,3-Difluorobenzyl C₇H₅BF₅K 234.02 Fluorine-rich, enhances lipophilicity
Potassium 5-formylthiophen-3-yltrifluoroborate 5-Formylthiophen-3-yl C₅H₃BF₃KOS 218.05 Aldehyde functionality for conjugation
Potassium trifluoro(6-formylbenzo[d][1,3]dioxol-5-yl)borate (4k) 6-Formyl-1,3-benzodioxolyl C₈H₅BF₃KO₃ 262.04 Formyl group enables further derivatization

Key Insights :

  • The 1,3-benzodioxolyl group in the target compound provides electron-rich aromaticity , enhancing reactivity in electrophilic substitution and cross-coupling reactions compared to simpler aryltrifluoroborates .
  • Fluorinated analogs (e.g., 2,3-difluorobenzyl) exhibit increased lipophilicity and metabolic stability, making them preferable in pharmaceutical applications .
  • Functional groups like aldehydes (e.g., 5-formylthiophen-3-yl) introduce sites for further chemical modifications, broadening utility in materials science .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity of Potassium Aryltrifluoroborates Under Pd-Catalyzed Conditions

Compound Reaction Partner Yield (%) Conditions Reference
This compound 2-Chloroacetates 75–85 XPhos-Pd-G2, K₂CO₃, 80°C
Potassium p-tolyltrifluoroborate Crotonaldehyde NR* Aldehyde, room temperature
Potassium 4-methoxyphenyltrifluoroborate Crotonaldehyde NR* Aldehyde, room temperature

*NR = No Reaction

Key Insights :

  • The target compound demonstrates high reactivity in Pd-catalyzed cross-couplings, achieving yields of 75–85% with 2-chloroacetates .

Physical and Spectral Properties

  • Spectroscopy :
    • ¹H NMR (D₂O): Peaks at δ 6.8–7.2 ppm (aromatic protons of benzodioxolyl group) .
    • ¹¹B NMR : A singlet near δ -1.5 ppm, characteristic of trifluoroborate anions .
    • IR : Strong B-F stretches at 1050–1100 cm⁻¹ .

Biological Activity

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate (CAS #871231-46-8) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and potential applications in drug development.

  • Molecular Formula : C₇H₅F₃O₂BK
  • Molecular Weight : 228.02 g/mol
  • Log P (lipophilicity) : 1.79

This compound exhibits significant anticancer properties primarily through its interaction with microtubules. The compound modulates microtubule assembly, leading to:

  • Mitotic Blockade : By suppressing tubulin polymerization or stabilizing microtubule structures, it induces cell cycle arrest at the S phase.
  • Apoptosis Induction : The compound triggers programmed cell death in various cancer cell lines, demonstrating IC50 values generally below 5 μM.

Anticancer Activity

The compound has shown potent growth inhibition against several human cancer cell lines. Notably, it affects the following pathways:

  • Cell Cycle Regulation Pathway : Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
  • Biochemical Interactions : It interacts with enzymes and proteins, potentially inhibiting their activity or altering gene expression .

This compound has been observed to:

  • Inhibit specific cytochrome P450 enzymes (e.g., CYP1A2), which may affect drug metabolism.
  • Exhibit BBB permeability, indicating potential for central nervous system applications .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of related compounds, highlighting the importance of structural modifications to enhance activity against specific targets such as PD-L1 in cancer immunotherapy .

Compound IC50 (nM) Target
L71.8PD-L1
BMS-101636PD-L1

In vivo studies have demonstrated that derivatives of this compound can significantly enhance antitumor immunity in syngeneic mouse models .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. Higher doses have been associated with increased apoptosis rates in tumor cells but may also lead to toxicity in normal tissues. Ongoing research is focused on optimizing dosing regimens to maximize efficacy while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for potassium benzo[d][1,3]dioxol-5-yltrifluoroborate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : This compound is typically synthesized via transmetallation reactions. A common approach involves reacting benzo[d][1,3]dioxol-5-ylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or mixed solvent system under controlled pH (6–8) and moderate temperatures (20–40°C) to stabilize the trifluoroborate group . Side products like boric acid derivatives can form if pH exceeds 8.5 or temperatures exceed 50°C. Purification via recrystallization in acetone/water mixtures is recommended to achieve >95% purity .
Synthetic Route Key Conditions Yield (%) Purity (%)
KHF₂ in H₂O/THFpH 7, 25°C7897
KF in EtOH/H₂OpH 6.5, 40°C6592

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : B-F stretching vibrations appear at 1,420–1,380 cm⁻¹, while the benzo[d][1,3]dioxole ring shows C-O-C asymmetric stretching at 1,250–1,200 cm⁻¹ .
  • ¹⁹F NMR : A singlet near -135 ppm confirms trifluoroborate integrity .
  • X-ray Diffraction : SHELX programs (e.g., SHELXL) are optimal for refining crystal structures, particularly for resolving disorder in the dioxole ring . Mercury software can visualize packing patterns to assess intermolecular interactions .

Q. How is this compound utilized in cross-coupling reactions, and what are its limitations compared to other trifluoroborates?

  • Methodological Answer : It serves as a nucleophile in Suzuki-Miyaura couplings with aryl/heteroaryl halides. The electron-rich dioxole ring enhances oxidative addition rates but may sterically hinder reactions with bulky substrates. For example, coupling with 2,6-disubstituted aryl chlorides yields <20% product due to steric clashes . Comparatively, potassium phenyltrifluoroborate achieves higher yields (60–80%) with similar substrates .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are recommended to predict reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level accurately model frontier molecular orbitals (FMOs) to predict nucleophilicity. The HOMO energy (-6.2 eV) indicates moderate electron density on the dioxole ring, aligning with its reactivity in electrophilic substitutions . Hirshfeld surface analysis in CrystalExplorer can quantify intermolecular interactions (e.g., F⋯H contacts) to explain crystallographic packing .

Q. How can contradictory reactivity data in cross-coupling reactions be systematically resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, Pd(PPh₃)₄ fails with electron-deficient aryl chlorides (<10% yield), but Pd(dtbpf)Cl₂ increases yields to 45–50% . Use Design of Experiments (DoE) to optimize parameters:

  • Factors : Catalyst loading (1–5 mol%), solvent (THF vs. DMF), temperature (60–100°C).
  • Response : Yield, purity, and byproduct formation.

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Methodological Answer : The compound hydrolyzes in protic solvents (t₁/₂ = 48 h in H₂O). Store under inert gas (Ar) at -20°C with desiccants (molecular sieves). During reactions, use anhydrous solvents (e.g., THF) and avoid strong bases (e.g., NaOH) to prevent BF₃ dissociation .

Data-Driven Analysis

Q. How does the dioxole ring influence regioselectivity in multi-step syntheses?

  • Case Study : In the synthesis of dihydrobenzofurans, the dioxole ring directs electrophilic attack to the 4-position due to conjugation with the trifluoroborate group. This regioselectivity was confirmed via LC-MS and NOESY experiments, showing >90% selectivity .

Q. What crystallographic challenges arise when resolving structures of derivatives, and how are they addressed?

  • Methodological Answer : Twinning and pseudo-symmetry are common in salts. SHELXD (dual-space algorithm) effectively solves structures with high twin fractions (>30%). For disordered dioxole rings, ISOR restraints in SHELXL improve refinement stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
Reactant of Route 2
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate

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